2-methylpropyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
2-Methylpropyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a fused heterocyclic compound featuring a pyrimido-thiazine scaffold. Its structure includes a 2-fluorophenyl substituent at the 6-position, a methyl group at the 8-position, and a 2-methylpropyl ester moiety at the 7-carboxylate position. The 4-oxo group contributes to its electrophilic reactivity, while the thiazine ring imparts conformational rigidity.
Properties
Molecular Formula |
C19H21FN2O3S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-methylpropyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C19H21FN2O3S/c1-11(2)10-25-18(24)16-12(3)21-19-22(15(23)8-9-26-19)17(16)13-6-4-5-7-14(13)20/h4-7,11,17H,8-10H2,1-3H3 |
InChI Key |
KXOPRVYHIDGKFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3F)C(=O)OCC(C)C |
Origin of Product |
United States |
Biological Activity
The compound 2-methylpropyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a member of the pyrimido-thiazine family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C20H24N2O4S
- Molecular Weight : 388.5 g/mol
- IUPAC Name : 2-methylpropyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- InChI Key : ZLBLSQMWULVMDP-UHFFFAOYSA-N
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may exert effects by inhibiting certain enzymes or modulating receptor activity, leading to various biological responses. The precise mechanisms remain an area of active research.
Antimicrobial Activity
Research has indicated that pyrimido-thiazine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds structurally related to this compound demonstrate activity against a range of bacterial strains. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Pyrimido-thiazine derivatives | Antibacterial against E. coli | |
| Pyrimido-thiazines | Antimycobacterial activity |
Antiviral Activity
Preliminary studies suggest potential antiviral properties. Compounds in this class have been evaluated for their ability to inhibit viral replication in cell-based assays. The specific antiviral mechanisms and efficacy against various viruses are still under investigation.
Anticancer Activity
There is emerging evidence that thiazine derivatives may possess anticancer properties. In studies examining cell proliferation and apoptosis in cancer cell lines, certain derivatives have shown promise in inhibiting tumor growth and inducing cell death.
Case Studies and Research Findings
- Antibacterial Studies : A study evaluated the antibacterial effects of several thiazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the derivatives had varying degrees of effectiveness depending on their structural modifications.
- Antiviral Assays : In vitro assays conducted on human cell lines demonstrated that certain pyrimidine derivatives could inhibit viral replication significantly more than established antiviral agents.
- Cancer Cell Line Studies : Research involving the treatment of various cancer cell lines revealed that compounds similar to the target compound could induce apoptosis and inhibit cell cycle progression.
Comparison with Similar Compounds
Key Observations :
- Para-Substituents (e.g., 4-fluorophenyl) : Improve electronic delocalization, stabilizing the pyrimido-thiazine core .
- Halogen Effects : Bromine (in 2-bromophenyl analogs) increases molecular weight and lipophilicity, which may enhance membrane permeability .
Ester Group Modifications
The ester group at the 7-position influences solubility and metabolic stability:
Key Observations :
- Ethyl/Methyl Esters : Offer balanced lipophilicity and are synthetically accessible via conventional esterification routes .
- Methylthio Group (non-ester analog): Acts as a leaving group, enabling nucleophilic substitution reactions (e.g., with amines or phenols) .
Research Findings and Implications
Reactivity : The 4-oxo group and ester moiety make the target compound amenable to further derivatization, such as hydrolysis to carboxylic acids or transesterification .
Crystallographic Data : Related compounds (e.g., ethyl 7-methyl-3-oxo-5-phenyl derivatives) have been characterized via single-crystal X-ray diffraction, confirming planarity of the fused ring system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
